molecular formula C5H6N4O3 B1436868 5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione CAS No. 468067-75-6

5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione

Cat. No. B1436868
M. Wt: 170.13 g/mol
InChI Key: HYODOBTXWOICRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

468067-75-6

Product Name

5-[Amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

N'-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide

InChI

InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11)

InChI Key

HYODOBTXWOICRY-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C(=NO)N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyano uracil (2.0 g, 14.6 mmol) was suspended in methanol (50 mL), then hydroxylamine hydrochloride (1.4 g, 20.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) were added and the mixture was heated to reflux overnight. The mixture was cooled to room temperature, the solid was collected by filtration, washed with methanol and dried to give the title compound as a pale yellow solid (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.